COMU

Peptide synthesis Solubility Solid-phase synthesis

COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) is a third-generation uronium-type coupling reagent built upon an Oxyma scaffold paired with a morpholino carbon skeleton. It was specifically developed to overcome long-standing safety and performance limitations of benzotriazole-based reagents such as HATU, HBTU, and HCTU.

Molecular Formula C12H19F6N4O4P
Molecular Weight 428.27 g/mol
Cat. No. B7909486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOMU
Molecular FormulaC12H19F6N4O4P
Molecular Weight428.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10+;
InChIKeyGPDHNZNLPKYHCN-KMZJGFRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COMU Coupling Reagent – Technical Baseline and Procurement Positioning


COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) is a third-generation uronium-type coupling reagent built upon an Oxyma scaffold paired with a morpholino carbon skeleton [1]. It was specifically developed to overcome long-standing safety and performance limitations of benzotriazole-based reagents such as HATU, HBTU, and HCTU [2]. COMU is widely used in both manual and automated microwave-assisted Fmoc solid-phase peptide synthesis (SPPS) as well as solution-phase peptide synthesis, where its water-soluble by-products facilitate straightforward workup [1][3].

COMU vs. HATU/HBTU – Why Generic Interchange in Procurement Leads to Divergent Outcomes


Benzotriazole-based uronium reagents (HATU and HBTU) cannot be directly substituted for COMU without compromising process safety, solubility, and result consistency. COMU lacks the benzotriazole leaving group, which eliminates the unpredictable autocatalytic thermal decomposition hazard observed with HATU and HBTU [1]. Additionally, COMU's molar solubility in DMF is approximately 1.38 M, roughly threefold higher than that of HATU (0.45 M) or HBTU (0.46 M), enabling more concentrated reaction solutions [2]. These differences are documented, meaning procurement decisions based solely on cost or historical vendor preference can introduce quantifiable risks in process safety and reaction throughput.

COMU Quantitative Evidence Guide – Differential Performance Data for Scientific Procurement


3-Fold Higher Molar Solubility in DMF Compared to HATU and HBTU

COMU exhibits markedly higher solubility in dimethylformamide (DMF), the most widely used solvent for SPPS. Molar solubility was directly compared in a published study [1]. At 1.38 M, COMU's DMF solubility is roughly three times that of HATU (0.45 M) and HBTU (0.46 M). This property enables the preparation of more concentrated stock solutions and is attributed to the morpholino group enhancing polarity and solvation [2].

Peptide synthesis Solubility Solid-phase synthesis

Solvent-Dependent Hydrolytic Stability – COMU Survival in DMF, ACN, and GVL Over 24-48 Hours

A systematic re-evaluation of COMU stability quantified survival after 24 h and 48 h across four solvents [1][2]. At 24 h, COMU retained 89% stability in acetonitrile (ACN) and 88% in γ-valerolactone (GVL), but only 14% in DMF. At 48 h, stability in ACN was 89% and in GVL 84%, while DMF and N-formylmorpholine (NFM) fell to 0% and 3%, respectively. This directly informs solvent choice for automated synthesizers: DMF is unsuitable for extended COMU stock solutions, whereas ACN and GVL preserve reagent integrity.

Hydrolytic stability Automated peptide synthesis Solvent selection

Non-Explosive Safety Profile by DSC – Absence of Autocatalytic Decomposition vs. Benzotriazole Reagents

Differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) directly compared COMU against benzotriazole-based HDMA and HDMB [1][2]. The DSC thermograms showed a distinctly different decomposition pattern: benzotriazole-containing reagents exhibited autocatalytic thermal runaway behavior, while COMU's morpholonium-oxime structure demonstrated non-autocatalytic decomposition, confirming a minimized risk of sudden explosion from thermal runaway [1]. This calorimetric evidence supports COMU classification as a non-explosive coupling reagent .

Process safety Thermal hazard Scale-up

Lower Allergenic Potential vs. Benzotriazole Uronium Reagents – Occupational Health Consideration

Clinical case reports have documented immunoglobulin E (IgE)-mediated anaphylaxis in researchers repeatedly exposed to benzotriazole-containing coupling reagents HATU, HBTU, and HCTU [1]. In contrast, COMU—which lacks the benzotriazole moiety—has been explicitly characterized as significantly less likely to cause allergic reactions [2][3]. This occupational health differentiation is material for procurement decisions in facilities where researchers handle coupling reagents daily.

Occupational safety Allergenicity Laboratory handling

Comparable Coupling Efficiency to HATU at Short Reaction Times in Fast Fmoc SPPS

In a comparative study evaluating multiple activators for fast conventional Fmoc SPPS, both COMU and HATU (along with HCTU) were found to perform effectively at short reaction times of 2 × 1 minute across a range of test peptides [1]. PyOxim and TFFH, in contrast, required longer reaction times to achieve comparable coupling. This positions COMU as a suitable drop-in replacement for HATU in fast-cycle, microwave-enhanced protocols without sacrificing coupling efficiency, while simultaneously delivering the safety advantages described in the other evidence items [2].

Coupling efficiency Fast SPPS Reaction kinetics

Superior Performance on Sterically Hindered (Aib) Couplings vs. HATU/HBTU

COMU was directly compared with HATU and HBTU in the challenging synthesis of the α-aminoisobutyric acid (Aib) derivative of Leu-Enkephalin pentapeptide, a sterically demanding coupling [1]. COMU displayed higher efficiency than both HATU and HBTU, and critically did not produce Oxyma-based side products. When combined with microwave irradiation, COMU achieved similar performance to manual synthesis in significantly shorter time [1].

Difficult sequences Steric hindrance Microwave synthesis

COMU High-Value Application Scenarios – Where Differential Evidence Drives Selection


Microwave-Assisted Fast SPPS of Difficult and Sterically Hindered Peptides

When synthesizing peptides rich in sterically demanding residues such as Aib, COMU outperforms HATU and HBTU in coupling efficiency while remaining fully compatible with microwave-assisted synthesizers [1][2]. The combination of microwave heating with COMU achieves equivalent product quality to manual synthesis in substantially reduced cycle times, eliminating the Oxyma-based side products observed with other uronium reagents. Laboratories running microwave peptide synthesizers should prioritize COMU for sequences containing bulky, non-proteinogenic amino acids.

Large-Scale Solution-Phase Peptide Synthesis Requiring Safe Scale-Up

For process development and kilogram-scale peptide production, COMU's non-autocatalytic thermal decomposition profile—confirmed by DSC—provides a decisive safety advantage over benzotriazole-based reagents that carry explosion risk [1]. COMU also generates water-soluble by-products that are removed by simple aqueous extraction, avoiding chromatographic purification of intermediates [2]. The compatibility with only 1 equivalent of base reduces reagent cost and simplifies stoichiometry in large-scale batch processes [2].

Automated High-Throughput Peptide Synthesis with Extended Reagent Reservoirs

Automated synthesizers that hold reagent solutions for hours or overnight require hydrolytically stable coupling reagent stocks. In DMF, COMU degrades to only 14% remaining after 24 h, but in acetonitrile or γ-valerolactone, 88–89% remains intact [1][2]. Laboratories operating multi-day automated synthesis runs should replace DMF-based COMU solutions with ACN or GVL stocks—this solvent substitution alone eliminates batch failures caused by reagent degradation while maintaining the higher molar solubility of COMU vs. HATU [3].

Occupational Health-Conscious Peptide Facilities

Institutions with high researcher density and repeated daily exposure to coupling reagents should factor in the documented allergenicity differential. HATU, HBTU, and HCTU have caused IgE-mediated anaphylaxis in laboratory personnel [1], whereas COMU—lacking the benzotriazole sensitizing moiety—has been explicitly characterized as significantly less likely to provoke allergic reactions [2][3]. Substituting COMU for benzotriazole uronium reagents reduces occupational health monitoring burden and potential liability.

Quote Request

Request a Quote for COMU

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.